
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a β-diketone . It is a beige crystal or crystalline powder . It is also known as 4,4,4-Trifluoro-3-oxo-2’'-butyronaphthone and is a useful fluorescent compound .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione involves Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Molecular Structure Analysis
The linear formula of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is C10H7COCH2COCF3 . The molecular weight is 266.22 .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been used in the preparation of ternary lanthanide (Ln) complexes . It partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a powder with a melting point of 70-72 °C . It has a CAS Number of 893-33-4 .科学的研究の応用
Near-Infrared Luminescence
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been utilized in synthesizing novel ternary lanthanide complexes. These complexes exhibit characteristic near-infrared (NIR) luminescence, which can be attributed to efficient energy transfer from ligands to central Ln(3+) ions. This property holds potential for applications in optical amplification, operating at wavelengths like 1300 or 1500 nm (Dang et al., 2011).
Coordination Chemistry and Stability Constants
Extensive studies have been conducted on the formation constants of mixed-ligands complexes involving 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione. These studies are crucial in understanding the behavior and properties of such complexes in different environments, such as in the presence of amino acids like L-Serine and DL-Alanine (Meena & Grover, 2018).
Spectroscopic Characterization and Structural Insights
The molecular structure and spectroscopic characteristics of 4,4,4-Trifluoro-1-(1-naphthyl)-1,3-butanedione have been explored through methods like Fourier Transform Infrared spectra and UV-Visible spectroscopy. These studies offer insights into the stability, charge delocalization, and potential chemical reactivity sites of the molecule (Reshmi et al., 2020).
Photoluminescent Behavior in Eu(III) Complexes
Research into the photoluminescent behavior of Eu(III) complexes using 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has revealed notable luminescent properties. These complexes exhibit high quantum efficiencies and lifetime values, making them of interest in areas like quantum science and materials engineering (Wang et al., 2015).
Thermodynamic Properties and Calorimetry
The molecule has been a subject of calorimetric studies, particularly in determining its standard molar enthalpies of formation. Such studies are essential for understanding the thermodynamic behavior and potential applications of the compound in various chemical reactions (Silva et al., 1997).
Safety and Hazards
将来の方向性
The future directions of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione research could involve further investigation into its cytotoxic activity against human cultured tumor and normal cells . Additionally, its potential use in the synthesis of new compounds and in mixed-ligand chelate extraction of trivalent lanthanides could be explored .
特性
IUPAC Name |
4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMAGRFYJIJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997761 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione | |
CAS RN |
7639-68-1 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

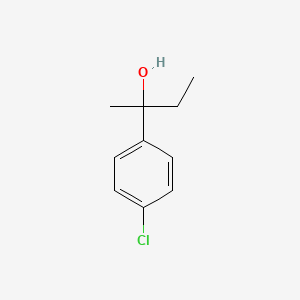
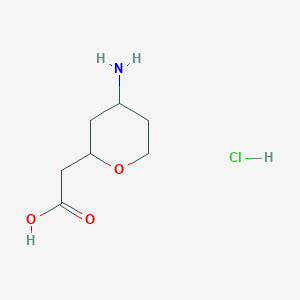
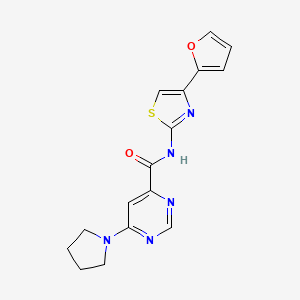
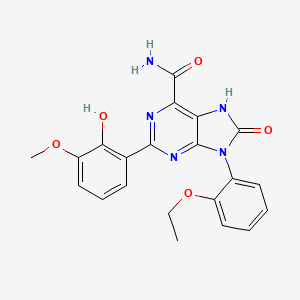
![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
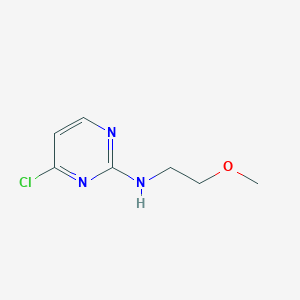
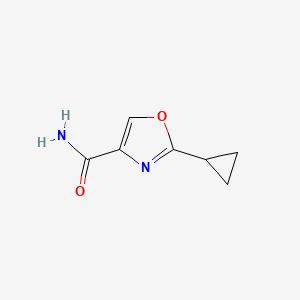
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
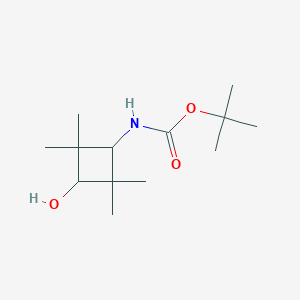
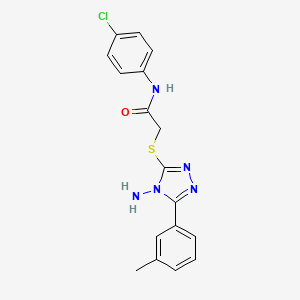
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)